Clomethiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Clomethiazole mechanism of action GABA A receptor

Molecular Mechanism of Action

Clomethiazole potentiates GABAergic inhibition primarily by interacting with the GABA_A receptor complex. The core mechanism can be visualized in the following signaling pathway:

Figure 1: this compound enhances GABA_A receptor-mediated chloride influx, leading to neuronal hyperpolarization and reduced excitability. [1] [2] [3]

Key Binding Site and Functional Impact: this compound modulates the receptor by binding at or near the barbiturate/picrotoxin site [3], which is associated with the chloride ion channel. It inhibits the binding of [³⁵S]TBPS (a channel blocker) by increasing its dissociation rate and decreasing binding affinity [2] [4]. This enhances the inhibitory effect of GABA, leading to increased chloride ion conductance, membrane hyperpolarization, and reduced neuronal firing [1] [5].

Distinction from Other Modulators: Unlike benzodiazepines, this compound does not bind to the benzodiazepine site and can potentiate GABA_A receptors even in the absence of the γ2 subunit [6]. It shares some functional similarities with barbiturates but does not interact with the receptor complex identically [2].

Receptor Subtype Specificity and Pharmacological Profile

Research on recombinant human GABA_A receptors reveals that this compound's efficacy and potency vary significantly across different subunit compositions.

Table 1: Potency and Efficacy of this compound at Various Human Recombinant GABA_A Receptor Subtypes [6]

| Receptor Subtype | EC₅₀ (μM) | Maximum Potentiation (% of control GABA EC₂₀ response) |

|---|---|---|

| α1β1γ2 | 21.7 (19.2, 24.4) | 264% ± 31% |

| α1β2γ2 | 43.3 (36.9, 44.3) | 298% ± 24% |

| α1β2 | 81.7 (76.1, 87.8) | 526% ± 61% |

| α4β2γ2 | 87.1 (78.6, 96.5) | 646% ± 57% |

| α6β2γ2 | 162 (121, 218) | 695% ± 188% |

- Subunit Composition Influence: this compound exhibits greater efficacy at receptors incorporating α4 or α6 subunits and shows significantly stronger potentiation in receptors lacking the γ2 subunit [6].

- Minor β-Subunit Selectivity: A slight potency preference for β1-over β2-containing receptors was observed, but this difference is minimal compared to other modulators like loreclezole [6].

- Limited Direct Activation and NMDA Action: this compound shows little direct activation of GABA_A receptors and only weak, non-selective inhibition of NMDA receptors at high concentrations, indicating its primary mechanism is via GABA_A potentiation [6].

Key Experimental Methods for Investigating Mechanism

The following experimental workflow outlines the primary methods used to characterize this compound's action on GABA_A and NMDA receptors.

Figure 2: Experimental workflow for studying this compound effects on recombinant receptors in Xenopus oocytes. [6]

Detailed Methodologies:

Radioligand Binding Studies (Rat Brain): Receptor interaction is assessed by the drug's ability to inhibit [³⁵S]TBPS binding, which involves incubating rat brain membranes with this compound and radioligand, then measuring dissociation kinetics and binding affinity [2].

Functional Characterization in Recombinant Systems (Xenopus Oocytes)

- Receptor Expression: Inject cDNA for specific human GABA_A receptor subunits into Xenopus laevis oocytes and incubate for 24-72 hours for receptor expression [6].

- Electrophysiology: Use two-electrode voltage clamp at -70 mV to measure chloride currents. Pre-apply chlormethiazole for 30 seconds before co-applying with a control GABA (EC₂₀) concentration [6].

- Data Analysis: Construct non-cumulative concentration-response curves. Fit data to the Hill equation to determine EC₅₀ (half-maximal effective concentration), Eₘₐₓ (maximum efficacy), and Hill coefficient [6].

NMDA Receptor Inhibition Assays: Conduct similar oocyte experiments using NR1a+NR2A or NR1a+NR2B NMDA receptors. Pre-apply chlormethiazole before co-application with maximum concentrations of glutamate and glycine to assess inhibitory effects [6].

Clinical and Therapeutic Implications

Primary Clinical Uses: this compound is a sedative-hypnotic extensively used for treating acute alcohol withdrawal symptoms, agitation, restlessness, and short-term insomnia in the elderly [7] [4] [3]. Its therapeutic effects are mediated through enhanced GABAergic inhibition [5].

Neuroprotective Investigations: Preclinical studies suggested neuroprotective potential in models of brain ischemia. However, large randomized controlled trials for acute stroke failed to demonstrate superiority over placebo, despite promising animal data [1].

Important Safety Considerations: this compound has significant toxicity in overdose, potentially leading to fatal respiratory depression. It can cause tolerance and physical dependence with long-term use [7] [3]. Flumazenil does not reverse its effects, making overdose management primarily supportive [3].

References

- 1. GABA agonist: this compound [pubmed.ncbi.nlm.nih.gov]

- 2. The modulation by chlormethiazole of the GABAA-receptor ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Activity of chlormethiazole at human recombinant GABAA ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound - an overview [sciencedirect.com]

Clomethiazole pharmacokinetics and metabolism pathways

Pharmacokinetic Parameters of Clomethiazole

The table below summarizes key pharmacokinetic parameters from population studies, primarily in acute stroke patients receiving intravenous infusion [1] [2].

| Parameter | Value (Mean) | Comments |

|---|---|---|

| Clearance (CL) | 52.7 L/h | Increases with body weight (0.5 L/h per kg) and concomitant use of liver enzyme-inducing drugs (by 40%) [1] [2]. |

| Volume of Distribution (V1) | 82.5 L | Increases with body weight (1.1 L per kg) [1] [2]. |

| Volume of Distribution at Steady State (V2) | 335 L | Increases with body weight (4.7 L per kg) [1] [2]. |

| Intercompartmental Clearance (Q) | 167 L/h | - |

| Bioavailability (Rectal) | ~90% | Relative to oral administration [3]. |

| Time to Peak Concentration (Oral) | 55 minutes | Following a 390 mg this compound base dose [3]. |

| Time to Peak Concentration (Rectal) | 89 minutes | Following an equivalent rectal dose; leads to a later onset of effect [3]. |

| Peak Serum Concentration (Oral) | 1.76 μg/mL | Following a 390 mg this compound base dose [3]. |

| Peak Serum Concentration (Rectal) | 0.48 μg/mL | Following an equivalent rectal dose [3]. |

Metabolism and Pharmacodynamics

Metabolic Pathways

This compound is predominantly metabolized in the liver. The primary cytochrome P450 enzyme responsible for its biotransformation is CYP2E1 [4] [5]. In vitro studies using human liver microsomes designate this compound itself as a selective inhibitor for the CYP2E1 enzyme, which is involved in the 6-hydroxylation of chlorzoxazone [4]. The following diagram illustrates its primary metabolic pathway and mechanism of action.

Mechanism of Action and Drug Interactions

This compound exerts its therapeutic effects by positively modulating the GABAA receptor complex, enhancing the inhibitory effects of GABA in the central nervous system [6]. This action is responsible for its sedative and anticonvulsant properties, which are beneficial in managing alcohol withdrawal symptoms and agitation [5].

The risk of drug-drug interactions is a critical consideration. As this compound is a substrate for CYP2E1, concomitant use with inducers or inhibitors of this enzyme can alter its plasma concentrations. Furthermore, its sedative effects can be potentiated by other central nervous system depressants, such as alcohol [5].

Experimental Protocols for Metabolic Studies

In Vitro CYP Inhibition Assay in Human Liver Microsomes

This protocol assesses the potential of a compound to inhibit specific CYP enzymes, as applied in a study investigating the ingredient physcion [4].

- Incubation System: The system consists of pooled human liver microsomes (HLMs), a NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 4 mM MgCl2), potassium phosphate buffer (pH 7.4), the potential inhibitor, and a CYP-specific substrate.

- CYP-Specific Substrates: The activity of major CYP isoforms is evaluated using probe reactions. For example, chlorzoxazone 6-hydroxylation is a marker reaction for CYP2E1 activity [4].

- Experimental Groups:

- Negative Control: Blank HLMs without an inhibitor.

- Positive Control: HLMs with a known, potent inhibitor for each CYP isoform (e.g., 50 μM this compound for CYP2E1).

- Test Group: HLMs with the investigational compound at various concentrations.

- Procedure:

- Pre-incubate the mixture (excluding the NADPH-generating system) for 3 minutes.

- Initiate the reaction by adding the NADPH-generating system.

- Terminate the reaction after a specified time (e.g., 30 minutes for CYP2E1) with acetonitrile or trichloroacetic acid.

- After centrifugation, analyze the supernatant using a high-performance liquid chromatography (HPLC) system to quantify the metabolite formation.

- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the residual enzyme activity against the inhibitor concentration.

Molecular Docking and ADME Prediction

These in silico methods evaluate the interaction of drugs with metabolic enzymes and predict pharmacokinetic properties, as used to assess the risks of adulterated herbal products [7] [5].

- Molecular Docking:

- Objective: To predict the binding orientation and affinity of a small molecule (e.g., this compound) to a target protein (e.g., CYP2E1 or GABAA receptor).

- Procedure:

- Obtain the 3D structure of the target protein from a protein data bank.

- Prepare the structures of the ligand and the protein by adding hydrogen atoms, assigning charges, and defining flexible bonds.

- Perform the docking simulation to generate multiple binding poses.

- Score the poses based on binding energy and analyze the molecular interactions.

- ADME Prediction:

- Objective: To computationally estimate key pharmacokinetic parameters.

- Software/Tools: Various software packages can predict properties like absorption, distribution, metabolism, and excretion based on the compound's chemical structure.

The following diagram outlines the workflow for this combined experimental and computational approach.

References

- 1. Population Pharmacokinetics of this compound and Its Effect ... [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetics of this compound and its effect ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 4. Physcion inhibition of CYP2C9, 2D6 and 3A4 in human ... [pmc.ncbi.nlm.nih.gov]

- 5. Detection and In Silico Evaluation of Undeclared ... [sciencedirect.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Detection and in silico evaluation of undeclared ... [pubmed.ncbi.nlm.nih.gov]

Clomethiazole neuroprotective properties in cerebral ischemia

Quantitative Neuroprotective Efficacy of Clomethiazole

The following table summarizes the effective concentrations, doses, and outcomes reported in key animal studies.

| Animal Model | Effective Plasma Concentration | Dosing Regimen | Key Outcome Measures | Primary Findings | Source |

|---|---|---|---|---|---|

| Gerbil (Global Ischemia) [1] [2] | ≥ 6.1 µM | 24-hour IV infusion | Hippocampal neurodegeneration | Significant neuroprotection at plasma concentrations ≥ 6.1 µM | Brain Res. 2000 |

| Rat (Focal Ischemia) [1] [2] | ≥ 3.5 µM | 22.75-hour SC infusion (osmotic minipump) | Cerebral infarction | Significant neuroprotection at plasma concentrations ≥ 3.5 µM | Brain Res. 2000 |

| Rat (Hypoxia-Ischemia, long-term) [3] | --- | 150 mg/kg (i.p.) | Lesion size, Electrophysiology (field potentials), NOS/Arginase activity | Reduced lesion size & preserved neuronal function at 90 days; suppressed HI-induced iNOS/arginase. | FASEB J. 2005 |

| Gerbil (Global Ischemia, long-term) [4] | --- | Bolus (60 mg/kg) + infusion (400 mg/ml via minipump) | CA1 cell counts, Open-field habituation, CA1 slice recordings | Attenuated CA1 cell loss at 10, 30, 60 days; limited functional preservation. | Exp. Neurol. 2003 |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, the table below outlines the core methodological details from the cited experiments.

| Study Element | Global Ischemia Model (Gerbil) | Focal Ischemia Model (Rat) | Hypoxia-Ischemia Model (Rat - "Levine" model) |

|---|---|---|---|

| Animal Subjects | Adult male Mongolian gerbils (60-83 g) [2] | Adult male Long Evans rats (300-360 g) [2] | PND-26 rats (left carotid ligation + 1h global hypoxia) [3] |

| Ischemia Induction | 5-minute transient forebrain ischemia via bilateral carotid occlusion [2] | 1-hour transient Middle Cerebral Artery (MCA) occlusion [2] | Permanent left carotid ligation followed by 1 hour of global hypoxia (8% oxygen) [3] |

| Treatment Administration | Intravenous (i.v.) infusion to steady-state plasma levels for 24 hours [1] [2] | Subcutaneous (s.c.) infusion via osmotic minipump for 22.75 hours [1] [2] | Intraperitoneal (i.p.) injection [3] |

| Primary Outcome Measures | Histological assessment of hippocampal damage (cell counts) [1] [2] | Histological assessment of cerebral infarction volume [1] [2] | Lesion size (histology), hippocampal neuronal activity (ex vivo field potentials), brain enzyme activity (NOS/Arginase) [3] |

| Key Functional/Behavioral Assessments | Not a primary focus in acute studies; long-term studies used open-field habituation [4] | Not a primary focus in the acute Brain Res. 2000 study | Kindling model for seizure susceptibility and electrophysiological assessments [5] |

Mechanisms of Action & Neuroprotective Pathways

This compound's neuroprotection is multi-faceted, involving direct action on neuronal receptors and modulation of the post-ischemic inflammatory response.

GABAergic Potentiation: The primary mechanism is enhancing the activity of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the CNS. By potentiating GABA at the GABAA receptor complex, this compound reduces neuronal excitability and counteracts the excitotoxic effect of excessive glutamate release during ischemia [2] [6]. This mechanism is supported by in vitro evidence showing this compound inhibits ischemia-induced glutamate release [2].

Anti-inflammatory Effects: Beyond GABA, this compound demonstrates significant anti-inflammatory properties. In an ex vivo model of extracorporeal circulation, this compound treatment significantly reduced plasma concentrations of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and decreased expression of the neutrophil adhesion molecule CD18 [7]. Suppressing this inflammatory response is a key neuroprotective mechanism, particularly during reperfusion.

The following diagram integrates these mechanisms into a unified pathway of action against cerebral ischemia-reperfusion injury:

This compound confers neuroprotection by enhancing GABAergic inhibition to counter excitotoxicity and suppressing the damaging inflammatory response post-ischemia.

Key Insights for Drug Development

The history of this compound offers critical lessons for translational research in neuroprotection.

The Translation Gap: Despite robust preclinical efficacy, Phase III clinical trials in ischemic stroke patients were unsuccessful [6]. This highlights a critical barrier in translating neuroprotective strategies from animal models to human patients.

Critical Factors in Preclinical Assessment: Later animal studies provided insights into potential reasons for this gap. Research showed that while this compound provided significant histological protection (preserving neurons), the corresponding functional benefits were limited and not always sustained in long-term survival studies [4]. Furthermore, the drug-induced mild hypothermia in animals was identified as a potential confounder, contributing to the neuroprotective effect observed in earlier studies [4]. This underscores the necessity of using long survival times, rigorous functional outcome measures, and careful temperature control in animal studies [4].

References

- 1. is this compound in models of global and focal... neuroprotective [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is neuroprotective in models of global and ... [sciencedirect.com]

- 3. mechanisms underlying lasting neuroprotection following ... [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term effects of this compound in a model of global ... [pubmed.ncbi.nlm.nih.gov]

- 5. Neuro-overprotection? A functional evaluation of ... [sciencedirect.com]

- 6. The Pharmacology of Chlormethiazole: A Potential ... [pmc.ncbi.nlm.nih.gov]

- 7. (CMZ), a this compound drug, has antiinflammatory... neuroprotective [journals.lww.com]

Comprehensive Technical Guide: Clomethiazole as a Sedative, Hypnotic, and Anticonvulsant Agent

Introduction and Basic Pharmacology

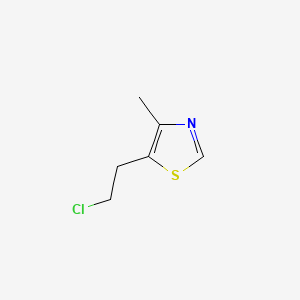

Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic and anticonvulsant pharmacological agent that has been in clinical use for over six decades. First developed by Hoffmann-La Roche in the 1930s, this compound is chemically derived from the thiazole moiety of thiamine (vitamin B1), yet it exhibits potent central nervous system depressant properties rather than vitamin-like activity [1] [2]. The drug exists as a small molecule with the chemical formula C₆H₈ClNS and a molecular weight of 161.65 g·mol⁻¹, specifically identified as 5-(2-chloroethyl)-4-methyl-1,3-thiazole [2] [3]. This compound is marketed under various brand names including Heminevrin (UK), Distraneurin (Germany), and Nevrin (Romania), and is available in both oral (capsules containing 192 mg this compound base) and intravenous formulations (0.8% solution) [1] [2].

From a pharmacokinetic perspective, this compound demonstrates rapid absorption following oral administration, with a relatively short elimination half-life of 3.6-5 hours [2]. Population pharmacokinetic studies in acute stroke patients have characterized this compound using a two-compartment model, with an average clearance of 52.7 L·h⁻¹ and volume of distribution of 82.5 L for a 75 kg patient [4]. These pharmacokinetic parameters are influenced by body weight and concomitant medications, with enzyme-inducing drugs such as carbamazepine increasing clearance by up to 30-40% [2] [4]. The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 pathways, and it notably inhibits several CYP enzymes including CYP2E1, CYP2B6, and possibly CYP2A6, which has implications for drug-drug interactions [2] [5].

Table 1: Fundamental Pharmacological Properties of this compound

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | C₆H₈ClNS | [2] [3] |

| Molecular Weight | 161.65 g·mol⁻¹ | [2] [3] |

| IUPAC Name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole | [3] |

| Elimination Half-life | 3.6-5 hours | [2] |

| Primary Mechanism | Positive allosteric modulator at GABAₐ receptor | [1] [2] |

| Protein Binding | Not fully characterized | [3] |

Mechanism of Action

GABAergic Signaling Enhancement

This compound primarily functions as a positive allosteric modulator at the γ-aminobutyric acid type A (GABAₐ) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system [1] [2] [6]. Unlike benzodiazepines which bind to distinct sites on the GABAₐ receptor complex, this compound interacts with the barbiturate/picrotoxin binding site, acting as a positive allosteric modulator that enhances GABA's effects and directly modulates channel opening [1] [2]. This interaction potentiates GABAergic neurotransmission by increasing chloride ion conductance through the receptor channel, resulting in neuronal membrane hyperpolarization and reduced excitability [1] [6]. Electrophysiological studies have demonstrated that this compound exhibits particularly high efficacy at GABAₐ receptors containing the α4 subunit, which may contribute to its unique pharmacological profile [1].

At the molecular level, this compound enhances the receptor's response to GABA through allosteric enhancement of muscimol binding and increases the rate of dissociation of [³⁵S]butyl-bicyclophosphorothionate (TBPS), indicating GABAₐ receptor-channel activation [1] [3]. The compound's effects are concentration-dependent: at micromolar concentrations, it inhibits anoxia-induced glutamate efflux and allosterically enhances GABA-mediated chloride conductance, while millimolar concentrations can directly activate GABAₐ receptors independent of GABA [1]. Importantly, this compound does not alter brain GABA concentrations nor interfere with GABA synthesis or reuptake mechanisms, focusing its action solely on receptor potentiation [1].

GABAergic signaling pathway of this compound

Additional Molecular Mechanisms

Beyond its primary action on GABAₐ receptors, this compound exhibits several secondary pharmacological properties that contribute to its therapeutic effects. At higher concentrations, the drug inhibits calcium entry into neuronal tissues, a property it shares with other non-neuroprotective anticonvulsants, though this effect is considered unrelated to neuroprotection [1]. Additionally, this compound functions as a potent inhibitor of cytochrome P450 2E1 (CYP2E1), which may contribute to its effectiveness in alcohol withdrawal by slowing ethanol metabolism and potentially reducing oxidative stress associated with alcohol metabolism [2] [7] [5]. Recent research has also suggested that this compound may contain multiple neuroprotective pharmacophores, with some mechanisms operating independently of GABAₐ receptor activation [8].

The neuroprotective properties of this compound observed in preclinical models are primarily attributed to its GABAergic action, which theoretically counters excitotoxicity by enhancing inhibitory neurotransmission, thereby preventing neuronal damage caused by excessive excitatory neurotransmitters like glutamate [1]. Proposed mechanisms include reduction of glutamate-mediated excitotoxicity and potential modulation of glutamate transporter function [1]. However, the relationship between these various mechanisms and the drug's clinical efficacy remains an area of ongoing investigation, particularly given the mixed results from neuroprotection trials in human stroke patients [1] [8].

Therapeutic Applications and Clinical Profiles

Approved Clinical Indications

This compound is primarily approved for the management of alcohol withdrawal syndrome, particularly in several European countries where it is considered one of the most effective drugs for controlling withdrawal symptoms [1] [2] [7]. The drug is specifically indicated for treating acute alcohol withdrawal symptoms, including agitation, restlessness, and seizure prevention, with clinical guidelines recommending its use primarily in inpatient settings due to safety concerns [1] [2] [9]. Beyond alcohol withdrawal, this compound is also used as a sedative and hypnotic, particularly in elderly patients, and for the management of agitation, restlessness, and Parkinson's disease in this population [2] [3]. Its use as a potent sedative and anticonvulsant extends to specialized applications including treatment of pre-eclampsia and eclampsia, as well as supplemental sedation during neural blockade procedures [10] [9].

The typical oral dosing regimen for alcohol withdrawal involves an initial phase of three capsules (each containing 192 mg this compound base) every 6 hours for 2 days, followed by a gradual reduction to a maintenance dose of one capsule every 6 hours [1]. For more severe cases requiring intravenous administration, protocols typically use 40-100 ml (320-800 mg) of a 0.8% solution administered over 10 minutes, with subsequent dose adjustments based on clinical response [1]. It is noteworthy that this compound is not approved in the United States, where benzodiazepines represent the standard of care for alcohol withdrawal management [9].

Table 2: Clinical Applications and Dosing Regimens of this compound

| Condition | Route | Dosing Regimen | Efficacy Notes |

|---|---|---|---|

| Alcohol Withdrawal | Oral | 3 capsules (192 mg each) every 6 hours for 2 days, then taper | Considered one of most effective drugs for withdrawal symptoms [1] |

| Alcohol Withdrawal (severe) | IV | 40-100 mL (320-800 mg) of 0.8% solution over 10 minutes, then adjust | Alternative to benzodiazepines [1] |

| Acute Ischemic Stroke | IV | 68 mg/kg as 3-phase infusion over 24 hours | Benefit only in severe strokes (TACS subgroup) [1] [4] |

| Elderly Agitation/Insomnia | Oral | Individualized dosing, typically lower doses | Used when contraindications to preferred agents exist [2] [3] |

Investigational Applications and Clinical Trial Evidence

Despite promising preclinical data, large clinical trials including the this compound Acute Stroke Study (CLASS) and CLASS-I involving over 1,500 patients with acute ischemic stroke failed to demonstrate significant efficacy in the general population [1] [4]. However, post-hoc analyses revealed a statistically significant beneficial effect in specific patient subgroups, particularly those with severe baseline neurological deficits and those with total anterior circulation stroke (TACS), where 40.8% of this compound-treated patients achieved relative functional independence compared to 29.8% of placebo-treated patients [1]. These findings suggest that patient selection and timing of administration may be critical factors influencing therapeutic outcomes in neuroprotective applications [1] [4].

Additional investigational uses have included studies in combination with tissue plasminogen activator (tPA) for acute ischemic stroke, though these trials also failed to demonstrate robust efficacy [1] [4]. Experimental evidence from animal models has suggested potential benefits in treating hemispatial neglect following stroke and possible applications in neurodegenerative conditions such as Alzheimer's disease, though these remain preclinical investigations [1] [8]. The exploration of this compound's neuroprotective properties continues through the development of novel analogues designed to separate its sedative effects from potential neuroprotective mechanisms [8].

Experimental Research Methodologies

In Vitro Neuroprotection Assays

Standardized experimental protocols have been developed to evaluate the neuroprotective properties of this compound and its analogues in controlled laboratory settings. Primary neuronal cultures are typically prepared from the cortex and hippocampus of E16-18 Sprague-Dawley rat embryos, plated at a density of 1 × 10⁵ cells per well in poly-L-lysine coated 96-well plates, and maintained in Neurobasal media with B27 supplement (minus antioxidants for the final 3 days before assays) [8]. These cultures achieve >99.5% neuronal purity and are utilized at 10-11 days in vitro (DIV) for experimental manipulations [8].

The oxygen-glucose deprivation (OGD) model serves as a primary in vitro system for simulating ischemic conditions. In this protocol, culture media is replaced with a balanced salt solution (containing in mM: NaCl 116, CaCl₂ 1.8, MgSO₄ 0.8, KCl 5.4, NaH₂PO₄ 1, NaHCO₃ 14.7, HEPES 10), and cells are transferred to a sealed hypoxic chamber maintained at <0.5% oxygen tension with 5% CO₂/95% N₂ atmosphere for 2 hours [8]. Test compounds are typically added at 50 μM concentration at the start of the OGD period and maintained throughout media changes. For GABAₐ receptor blockade studies, picrotoxin (100 μM) is added 1 hour before OGD induction and maintained throughout the experiment [8]. Following the 2-hour OGD period, cells are returned to normoxic conditions and resupplied with growth media. Cell viability is assessed 24 hours later using the MTT assay, which measures mitochondrial reductase activity through conversion of thiazolyl blue tetrazolium bromide to formazan crystals, quantified spectrophotometrically at λ = 570 nm with reference at λ = 630 nm [8].

In vitro OGD experimental workflow

In Vivo Stroke Models and Behavioral Assessment

Preclinical neuroprotection studies of this compound have employed various animal models of cerebral ischemia, including transient and permanent middle cerebral artery occlusion (MCAO) in rodents and non-human primates [1] [8]. These models allow for comprehensive assessment of neuroprotection through histological, biochemical, and functional outcome measures lasting up to 90 days post-ischemia [1]. Typical study designs involve administration of this compound at varying doses (often 68-75 mg/kg) initiated at different time points following ischemia induction to establish therapeutic windows [1] [4].

Functional outcomes in animal models are assessed using species-appropriate behavioral tests. For rodents, these include motor function scales, sensory neglect tests, and cognitive assessments such as the Morris water maze [1] [8]. In non-human primate studies, this compound has been evaluated for its effects on neglect behavior following experimentally induced unilateral stroke, with demonstrated improvements in functional recovery [1]. Histological outcomes typically involve quantification of infarct volume using staining techniques such as TTC (2,3,5-triphenyltetrazolium chloride) or cresyl violet, along with immunohistochemical markers of neuronal survival and inflammatory response [1] [8]. These multifaceted assessment approaches have consistently demonstrated neuroprotective effects in animal models, despite the mixed results in human clinical trials [1].

Safety Profile and Current Research Directions

Adverse Effects and Toxicity Considerations

The safety profile of this compound is characterized by several important considerations, with sedation representing the most frequently reported adverse effect across clinical trials [1] [4]. In the this compound Acute Stroke Study (CLASS), excessive sedation led to treatment withdrawal in 15.6% of patients, highlighting this as the primary dose-limiting side effect [1]. Additional common adverse effects include drowsiness, dizziness, ataxia, and gastrointestinal disturbances such as nausea and vomiting [2] [6]. The drug also carries risks of memory deficits and respiratory depression, particularly at higher doses or in patients with concomitant respiratory conditions [1] [2].

A significant concern with this compound is its potential for toxicity in overdose situations, which can be fatal particularly when combined with alcohol [2]. Unlike benzodiazepine overdoses which can be reversed with flumazenil, this compound overdose has no specific antidote, requiring supportive care including mechanical ventilation until the drug is eliminated [2]. Long-term use can lead to tolerance and physical dependence, with abrupt withdrawal producing symptoms similar to alcohol or barbiturate withdrawal [2]. These safety concerns have led to recommendations that this compound be used primarily in controlled inpatient settings, particularly for patients with elevated risk for drug abuse or those with significant hepatic impairment that may alter drug metabolism [1] [2].

Novel Analogues and Future Research Directions

Current research on this compound has shifted toward developing novel analogues that retain its neuroprotective properties while minimizing sedative side effects and toxicity concerns [8]. Structure-activity relationship studies have demonstrated that neuroprotection against various insults is maintained even with substantial chemical modification of the parent this compound structure [8]. Research has identified two distinct mechanistic classes: GABAₐ-dependent neuroprotection (exemplified by analogue GN-28) and GABAₐ-independent neuroprotection (exemplified by GN-38) [8]. These compounds represent valuable chemical probes for understanding and refining neuroprotective mechanisms independent of sedative effects.

The development of nomethiazoles (NMZMs) represents another innovative approach, involving the addition of a nitrate group to the methylthiazole pharmacophore of this compound [9]. These compounds aim to combine GABA potentiation with nitric oxide-mediated neuro-modulatory effects, demonstrating broad anticonvulsant activity in both electroshock and chemical seizure models, along with pro-cognitive and neuroprotective effects in animal models [9]. One such compound, Revivo-5061, has shown promise in reactivating CREB, restoring synaptic plasticity, and reducing TNF levels in Alzheimer's disease models, suggesting potential applications in neurodegenerative disorders beyond stroke [9]. These research directions reflect ongoing efforts to leverage this compound's neuroprotective mechanisms while addressing its clinical limitations through novel chemical entities.

Conclusion

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 4. Population pharmacokinetics of this compound and its effect ... [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic aspects of reactive metabolite formation in ... [pubs.rsc.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. effects on oxidative stress, inflammatory cytokines and ... [pmc.ncbi.nlm.nih.gov]

- 8. Novel analogues of chlormethiazole are neuroprotective in ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 10. Pharmacokinetics and pharmacodynamics of ... [sciencedirect.com]

Clomethiazole metabolites identification and activity

Identified Metabolites and Their Biological Activity

The table below summarizes the key metabolites of clomethiazole identified in preclinical and clinical research, along with their observed activities.

| Metabolite Name/Code | Chemical Structure Description | Observed Biological Activity & Notes | Key Research Findings |

|---|---|---|---|

| This compound (Parent) | 5-(2-chloroethyl)-4-methylthiazole [1] | Sedative, hypnotic, anticonvulsant, neuroprotective [2] [3] | Primary active compound; neuroprotective in gerbil global ischemia model [3] |

| NLA-715 | 5-(2-chloro-1-hydroxyethyl)-4-methylthiazole [3] | Contributes to sedative effect [3] | • Major metabolite in gerbils and humans [3]. • Reached brain concentrations 2.2x higher than parent compound in gerbils [3]. • Inhibited locomotor activity in mice (ED~50~: 240 μmol kg⁻¹), but not neuroprotective at tested dose [3]. | | NLA-272 | 5-(1-hydroxyethyl)-4-methylthiazole [3] | Minimal to no sedative or neuroprotective activity [3] | • Minor metabolite [3]. • Achieved high brain concentration in gerbils (38x parent) but not sedative and not neuroprotective at tested dose [3]. | | NLA-511 | 5-acetyl-4-methylthiazole [3] | Minimal to no sedative or neuroprotective activity [3] | • Minor metabolite [3]. • Achieved very high brain concentration in gerbils (92x parent) but not sedative and not neuroprotective at tested dose [3]. | | Reactive Intermediates | Proposed CN epoxide (oxaziridine) and others [4] [5] | Mechanism-based inactivation of CYP enzymes [4] [5] | • Predicted via in silico DFT calculations, not isolated [4] [5]. • Form covalent adducts with Cytochrome P450 proteins (CYP2E1, CYP3A4, CYP2D6), leading to enzyme inhibition [4] [5]. |

Analytical Methods for Metabolite Identification

The following experimental protocols are cited in the research for identifying and quantifying this compound and its metabolites.

Sample Preparation (Plasma & Brain Tissue) [3]

- Plasma: Centrifuge trunk blood at 300 rpm for 30 minutes. Extract 100 µL plasma with 515 µL perchloric acid (200 mM), then centrifuge at 13,000 rpm for 15 minutes.

- Brain Tissue: Homogenize brain in water, centrifuge, and treat the supernatant similarly to plasma.

High-Performance Liquid Chromatography (HPLC) Analysis [3]

- For this compound: Use a reversed-phase ODS column (e.g., 25x4.6 mm, 5 µm). Mobile phase: 70% 25 mM KH₂PO₄ (pH 4.6) and 30% acetonitrile. Flow rate: 1.2 ml/min. UV detection at 254 nm.

- For Metabolites (NLA-715, NLA-272, NLA-511): Use a reversed-phase C8 column (e.g., 250x4.6 mm, 5 µm). Mobile phase: 75% 25 mM KH₂PO₄ (pH 3.5), 15% acetonitrile, and 10% methanol. Flow rate: 1 ml/min. UV detection at 250 nm.

Solid-Phase Extraction (SPE) for Metabolites [3]

- Use C8 mini-columns. Condition with methanol and equilibrate with water. Load plasma sample diluted in water. Wash with water, then elute analytes with 25 mM KH₂PO₄ in 30% acetonitrile (pH 3.5).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [6]

- This method is used for determining drug concentrations in clinical samples. For example, blood this compound concentrations can be determined using an Acquity UPLC system connected to a Xevo-XS tandem mass spectrometer.

Metabolic Pathways and CYP-Mediated Bioactivation

Recent advanced in silico studies have elucidated the molecular mechanisms of this compound biotransformation by Cytochrome P450 (CYP) enzymes [4] [5]. The following diagram maps the proposed metabolic pathways and the experimental workflow for metabolite investigation.

The diagram illustrates two major fates of this compound: direct hydroxylation to NLA-715 and the preferred bioactivation pathway via C-N epoxidation. The oxaziridine intermediate is highly reactive and leads to mechanism-based inactivation (MBI) of CYP enzymes by forming stable covalent adducts with the enzyme's protein structure, rather than proceeding to classic oxidative metabolites [4] [5]. This MBI potently inhibits CYP enzymes, particularly CYP2E1, CYP3A4, and CYP2D6 [4] [5]. This specific property is the basis for its investigational use in conditions where CYP2E1 suppression is theorized to be beneficial, such as mitigating oxidative liver damage during alcohol withdrawal [6].

Key Takeaways for Researchers

- Parent Drug is Key for Neuroprotection: Evidence indicates that the neuroprotective effects in models of cerebral ischemia are primarily mediated by the parent this compound compound, not its primary metabolites [3].

- Metabolites Contribute Differently to Effects: The sedative-hypnotic activity results from the combined action of the parent drug and its major metabolite, NLA-715 [3].

- CYP Inhibition is a Defined Mechanism: The well-documented inhibition of CYP enzymes by this compound is now explained at a molecular level through mechanism-based inactivation via reactive intermediates [4] [5] [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. The metabolism of this compound in gerbils and ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic aspects of reactive metabolite formation in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic aspects of reactive metabolite formation in ... [pubs.rsc.org]

- 6. effects on oxidative stress, inflammatory cytokines and ... [link.springer.com]

Clomethiazole dosing protocol for alcohol withdrawal syndrome

Chemical and Pharmacological Profile

Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic and anticonvulsant agent chemically derived from the thiazole moiety of thiamine. Its primary mechanism of action involves positive allosteric modulation of GABA-A receptors at a unique, non-benzodiazepine binding site [1]. This enhances GABAergic neurotransmission by increasing chloride ion conductance and promoting neuronal membrane hyperpolarization, thereby reducing excitability during alcohol withdrawal [1].

At micromolar concentrations, this compound inhibits anoxia-induced glutamate efflux, while millimolar concentrations can directly activate GABA-A receptors [1]. The drug exhibits particular efficacy at GABA-A receptors containing the α4 subunit [1]. Unlike some GABAergic agents, this compound does not significantly alter brain GABA concentrations or interfere with GABA synthesis/reuptake processes [1].

Clinical Dosing Protocols

Standard Dosing Regimens

Table 1: Standard this compound Dosing Protocols for Alcohol Withdrawal Syndrome

| Route | Dose | Frequency | Duration | Special Considerations |

|---|---|---|---|---|

| Oral | 3 capsules (576 mg total) | Every 6 hours | 2 days | Initial loading dose [1] |

| Oral | 1 capsule (192 mg) | Every 6 hours | Gradual reduction after initial 2 days | Maintenance therapy [1] |

| Intravenous | 40-100 mL (320-800 mg) of 0.8% solution | Over 10 minutes, with dose adjustments as needed | Individualized based on response | For severe withdrawal; requires medical monitoring [1] |

Administration Protocol Strategies

Clinical practice employs two main approaches for this compound administration:

Fixed-Schedule Protocol:

- Follows predetermined dosing intervals regardless of symptom fluctuation

- Provides consistent drug exposure but may lead to higher cumulative doses [2]

Symptom-Triggered Protocol:

- Medication administered only when withdrawal symptoms exceed predetermined thresholds

- Advantages: Significantly reduces treatment duration (p<0.001) and cumulative dosage (p<0.006) compared to fixed schedules [2]

- Monitoring Tool: Typically uses Clinical Institute Withdrawal Assessment for Alcohol Scale, revised (CIWA-Ar)

- Evidence: Shown to provide similar complication rates with reduced medication exposure [2]

Pharmacokinetic Characteristics

Table 2: Pharmacokinetic Properties of this compound in Alcohol Withdrawal

| Parameter | Characteristics in Alcohol Withdrawal | Comparative Populations |

|---|---|---|

| Absorption | Generally rapid after oral administration | Similar to normal young subjects [3] |

| Distribution | Rapid distributive phase | - |

| Elimination Half-life | 2.6-4.7 hours | More closely resembles young subjects than elderly [3] |

| Dose Response | Plasma concentrations greater than proportional with higher doses | Non-linear kinetics observed [3] |

| Alternative Route | Rectal administration shows 90% relative bioavailability compared to oral | Potential alternative when oral route contraindicated [4] |

Comparative Clinical Efficacy Data

Table 3: Comparative Studies of this compound in Alcohol Withdrawal Management

| Study Design | Comparison | Key Findings | Clinical Implications |

|---|---|---|---|

| Double-blind trial [5] | Carbamazepine vs. This compound (n=68) | No significant differences in efficacy or tolerability | Carbamazepine may be an alternative with lower addiction risk |

| Comparative study [6] | Tiapride + Carbamazepine vs. This compound | Similar efficacy for psychopathologic and vegetative symptoms | Combination therapy may offer faster vegetative recovery |

| Naturalistic comparison [7] | This compound vs. Diazepam (n=50) | No significant difference in oxidative stress, inflammatory cytokines, or liver enzymes over 3-5 days | Comparable short-term biological effects despite different mechanisms |

| Retrospective analysis [2] | Symptom-triggered (this compound) vs. Fixed-schedule (diazepam) | Shorter treatment duration with symptom-triggered approach (p<0.001) | Supports symptom-triggered protocols for efficiency |

Experimental Methodology for Clinical Studies

Clinical Trial Design Considerations

For researchers investigating this compound efficacy, the following methodological approaches are recommended based on current evidence:

Outcome Measures:

- Primary endpoints: CIWA-Ar scores for withdrawal severity [2]

- Secondary endpoints: Treatment duration, cumulative medication dose, need for rescue medications (e.g., clonidine for hypertension, haloperidol for delirium) [2]

- Safety monitoring: Respiratory rate, sedation scores, cardiovascular parameters [8]

Sample Considerations:

- Target population: Patients with moderate to severe alcohol withdrawal syndrome

- Exclusion criteria: Severe hepatic impairment, respiratory compromise, pregnancy

- Stratification factors: History of withdrawal seizures, baseline severity scores

Biomarker Assessment Protocols

Recent research has investigated biochemical markers during alcohol withdrawal treatment:

Methodology for Oxidative Stress and Inflammation Studies:

- Blood sampling: Baseline and daily during treatment (3-5 days)

- Analytes: Oxidative stress markers (dityrosine, malondialdehyde), inflammatory cytokines, liver enzymes (AST, ALT, GGT)

- Alcohol consumption markers: Phosphatidylethanol, ethyl glucuronide, carbohydrate-deficient transferrin [7]

Current Evidence: No significant differences between this compound and diazepam were observed in these biomarkers during short-term treatment, suggesting similar effects on alcohol-related biological pathways [7].

Safety and Tolerability Profile

Adverse Event Management

This compound Adverse Effects and Risk Factors

The most frequently observed adverse effect is sedation, occurring in a substantial proportion of patients [1]. In the CLASS trial, sedation led to treatment discontinuation in 15.6% of patients [1]. Other notable concerns include:

- Respiratory depression: Particularly problematic with higher doses or concomitant use with other CNS depressants like alcohol or benzodiazepines [8]

- Cardiovascular effects: Hypotension and bradycardia, requiring monitoring in patients with pre-existing conditions [8]

- Neurological effects: Confusion, disorientation, and ataxia, especially concerning in elderly patients [8]

- Dependence potential: Physical dependence can develop with prolonged use, necessitating gradual dose reduction rather than abrupt discontinuation [8]

Contraindications and Special Populations

This compound requires particular caution in:

- Patients with respiratory compromise (COPD, sleep apnea)

- Hepatic impairment (due to metabolization concerns)

- Elderly patients (increased sensitivity to CNS effects)

- History of substance use disorders (addiction potential)

- Outpatient settings (safety concerns due to sedation) [1] [8]

Regulatory Status and Clinical Positioning

This compound is approved for alcohol withdrawal treatment in several European countries but is not available in the United States [1]. In clinical practice, it is considered particularly effective for controlling alcohol withdrawal symptoms, with some experts regarding it as a second-line option for delirium management based on positive clinical experience [1].

While benzodiazepines remain the gold standard for alcohol withdrawal management, this compound offers an alternative mechanism of action that may be beneficial in specific clinical scenarios or when benzodiazepines are contraindicated or poorly tolerated.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 3. Kinetics of chlormethiazole in patients with alcohol ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of ... [sciencedirect.com]

- 5. A double-blind comparison of carbamazepine and ... [pubmed.ncbi.nlm.nih.gov]

- 6. tiapride and carbamazepine versus this compound. A pilot ... [pubmed.ncbi.nlm.nih.gov]

- 7. effects on oxidative stress, inflammatory cytokines and ... [pubmed.ncbi.nlm.nih.gov]

- 8. What are the side effects of this compound? [synapse.patsnap.com]

Application Notes and Protocols: Clomethiazole in Status Epilepticus

Introduction and Historical Context

Clomethiazole (also known as chlormethiazole) is a sedative and anticonvulsant that has been used historically as a therapeutic agent for status epilepticus (SE), particularly in cases refractory to first-line treatments [1]. Although not a benzodiazepine, its spectrum of activity closely parallels that of diazepam, acting as a positive allosteric modulator of the GABA_A receptor [2]. The drug has found favor among some physicians as a potential replacement for benzodiazepines in specific clinical scenarios [1]. Status epilepticus represents one of the most severe forms of epilepsy and is a common neurological emergency with high mortality rates estimated around 20% [3]. Despite promising historical reports, the use of this compound in modern SE treatment protocols is limited, and it is not mentioned in current comprehensive guidelines, which instead focus on benzodiazepines, other antiepileptic drugs, and anesthetics for refractory cases [4] [3].

Mechanism of Action

This compound exerts its therapeutic effects primarily through enhancement of the GABAergic system, the principal inhibitory neurotransmitter pathway in the central nervous system.

Diagram 1: Primary mechanism of this compound action on the GABA_A receptor pathway.

As a positive allosteric modulator of the GABA_A receptor, this compound enhances the receptor's response to endogenous GABA by increasing the frequency of channel opening events, leading to increased chloride ion conductance into neurons [2]. This results in neuronal hyperpolarization, which stabilizes neuronal membranes and reduces excessive electrical activity that characterizes seizure states [2]. Beyond this primary mechanism, research suggests this compound may contain additional neuroprotective pharmacophores that contribute to its efficacy, with some analogues demonstrating GABA-dependent neuroprotection while others show GABA-independent mechanisms [5].

Clinical Application in Status Epilepticus

Evidence from Clinical Studies

Historical clinical studies demonstrated the efficacy of this compound in controlling seizures in status epilepticus, particularly in cases refractory to conventional treatments.

Table 1: Clinical Evidence for this compound in Status Epilepticus

| Study Reference | Patient Population | Treatment Protocol | Efficacy Outcomes | Safety Observations |

|---|---|---|---|---|

| Booker et al. (1975) [6] | 9 episodes of intractable SE | Constant IV infusion at rates up to 0.7 g/h | Successful control in 7 of 9 episodes (78%) | No serious side effects encountered |

| Serbian Case Report (1991) [7] | 9-year-old boy with complex partial SE | Continuous IV infusion after failure of diazepam, phenytoin, and phenobarbital | Successful control of refractory SE | No side effects; memory deficits and dysphasia resolved after treatment |

| Seizure Journal (1994) [8] | 107 episodes of SE in 43 patients | Used in 27 episodes as second/third-line treatment | Part of overall series with 2% mortality, 10% sequelae | Used in management protocol with other agents |

The 1975 study noted that this compound was administered as a constant intravenous infusion at rates of up to 0.7 g/h and was successful in controlling seizures in seven out of nine episodes of intractable status epilepticus, with no serious side effects reported [6]. A 1991 case report described a 9-year-old boy with complex partial status epilepticus that was refractory to parenteral administration of diazepam, phenytoin, and phenobarbitone, where only continuous intravenous infusion of this compound successfully controlled the status epilepticus [7]. The authors of this report advocated for more common use of this compound in managing complex partial status epilepticus, especially in children with refractory and prolonged status, noting its favorable side effect profile compared to barbiturate anesthesia [7].

Contemporary Treatment Context

Current status epilepticus management follows a staged approach, moving from initial benzodiazepines (early SE) to other antiepileptic drugs (established SE) and finally to anesthetics in refractory and super-refractory cases [3]. Contemporary guidelines do not include this compound in treatment algorithms, with preferred agents including lorazepam, midazolam, phenytoin, valproate, levetiracetam, and anesthetic agents like propofol and thiopental [4] [3]. A 2015 comprehensive review of pharmacotherapy for status epilepticus noted that while drugs like this compound "have a long history, there is no higher-class evidence to support their use other than as second or third alternatives in refractory cases" [3].

Experimental Protocols and Methodologies

In Vitro Neuroprotection Assays

Research into the neuroprotective properties of this compound and its analogues has employed several standardized experimental models.

Table 2: Experimental Models for Assessing this compound Neuroprotection

| Experimental Model | Protocol Description | Key Measurements | Relevance to Status Epilepticus |

|---|---|---|---|

| Oxygen-Glucose Deprivation (OGD) | Primary cortical cultures subjected to hypoxic chamber (<0.5% O₂) with glucose-free solution for 2 hours [5] | Cell survival via MTT assay; extracellular glutamate; intracellular calcium [5] | Models ischaemia-reperfusion injury relevant to SE complications |

| Glutamate Excitotoxicity | Application of glutamate to primary cortical neuronal cultures [5] | Neuronal cell death assays; calcium imaging | Direct model of excitotoxic mechanisms in SE |

| NMDA Receptor Activation | Application of NMDA to neuronal cultures [5] | Cell viability; mitochondrial function | Targets specific excitotoxicity pathways in prolonged seizures |

| Amyloid-β Toxicity | Application of oligomeric amyloid-β₁–₄₂ (oAβ) [5] | Neuronal survival; synaptic markers | Models potential neurodegenerative components |

Protocol 1: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Cultures

- Cell Preparation: Primary cortical cultures are prepared from E16-18 Sprague-Dawley rat embryos and plated at a density of 1 × 10⁵ cells per well in poly-L-lysine coated 96-well plates [5].

- Culture Conditions: Cells are maintained in Neurobasal media with B27 supplement (minus antioxidants for final 3 days before assay) and used at 10-11 days in vitro [5].

- OGD Induction: Culture media is replaced with balanced salt solution, and cells are transferred to a sealed hypoxic chamber (5% CO₂/95% N₂, oxygen tension <0.5%) for 2 hours [5].

- Compound Application: Test compounds (this compound analogues) are added at 50 μM concentration at start of OGD period and maintained through media changes [5].

- GABAA Receptor Blockade: For mechanism studies, picrotoxin (100 μM) is added 1 hour before OGD onset to assess GABAA receptor dependence [5].

- Assessment: After 24 hours recovery, cell survival is quantified via MTT assay measuring mitochondrial reduction capacity at λ = 570 nm [5].

Protocol 2: GABA Potentiation Assay in Xenopus Oocytes

- Oocyte Preparation: Xenopus laevis oocytes are harvested and manually defolliculated [5].

- Receptor Expression: Oocytes are injected with cRNA encoding human α₁β₂γ₂ GABAA receptor subunits [5].

- Electrophysiology: Two-electrode voltage clamp recordings are performed at holding potential of -60 mV [5].

- Compound Application: GABA is applied alone or in combination with this compound analogues to assess potentiation of GABA-induced chloride currents [5].

- Data Analysis: Peak current amplitudes are measured and potentiation calculated as percentage increase over GABA-alone responses [5].

Diagram 2: Experimental workflow for assessing neuroprotective effects.

Safety and Tolerability Considerations

Clinical studies specifically examining this compound in status epilepticus have reported no serious side effects when administered as a controlled intravenous infusion [6] [7]. However, broader clinical experience with this compound indicates that concern remains over its safety "if it is given carelessly and without careful monitoring" [1]. The drug can cause respiratory depression, particularly when combined with other central nervous system depressants, and should be used with caution in patients with respiratory compromise [1] [2]. Other reported side effects include drowsiness, dizziness, ataxia, and gastrointestinal disturbances such as nausea and vomiting [2].

Conclusion and Future Directions

While historical evidence suggests this compound can be effective in controlling refractory status epilepticus with a reasonable safety profile when properly administered, it does not appear in contemporary treatment guidelines [4] [3]. The neuroprotective properties of this compound and its novel analogues continue to be investigated in preclinical models, with research suggesting these compounds act through both GABAA-dependent and independent mechanisms to provide broad-spectrum neuroprotection [5]. Future research directions include developing non-sedative analogues that retain neuroprotective properties while minimizing side effects, and investigating potential applications in other neurodegenerative conditions such as Alzheimer's disease [5]. For clinical practice, current evidence supports considering this compound only as a second or third-line alternative in refractory status epilepticus cases when standard therapies have failed.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacotherapy for Status Epilepticus | Drugs [link.springer.com]

- 4. Guidance for: The acute management of status epilepticus ... [pmc.ncbi.nlm.nih.gov]

- 5. Novel analogues of chlormethiazole are neuroprotective in ... [pmc.ncbi.nlm.nih.gov]

- 6. Chlormethiazole in treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Chlormethiazole in the treatment of complex partial ... [pubmed.ncbi.nlm.nih.gov]

- 8. Status epilepticus: management and outcome of 107 ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Clomethiazole in Eclampsia and Pre-eclampsia Management

Introduction and Clinical Context

Eclampsia and pre-eclampsia represent serious hypertensive disorders of pregnancy that remain leading causes of maternal and fetal morbidity and mortality worldwide. Pre-eclampsia is characterized by new-onset hypertension and proteinuria after 20 weeks of gestation, while eclampsia describes the occurrence of convulsions in addition to the pre-eclamptic symptoms. The pathophysiological basis of these conditions involves generalized vasospasm, endothelial dysfunction, and abnormal placental implantation, though the exact etiology remains incompletely understood. Neurological manifestations in these conditions are thought to result from cerebral vasospasm, ischemia, and cerebral edema, potentially leading to seizure activity.

Clomethiazole (also known as chlormethiazole) is a sedative-hypnotic medication with potent anticonvulsant properties that has been used historically in the management of pre-eclampsia and eclampsia. Developed in the 1930s by Hoffmann-La Roche, this compound is structurally related to thiamine (vitamin B1) but functions as a central nervous system depressant with sedative, hypnotic, and muscle relaxant properties. While its use has declined in many regions due to the emergence of alternative agents and safety concerns, it remains a therapeutic option in specific clinical scenarios, particularly when first-line treatments are contraindicated or ineffective.

Mechanism of Action

GABAergic Neurotransmission Enhancement

This compound primarily acts as a positive allosteric modulator at the γ-aminobutyric acid type A (GABAA) receptor complex, enhancing inhibitory neurotransmission in the central nervous system [1] [2]. Unlike benzodiazepines that bind to specific benzodiazepine receptor sites, this compound interacts with the barbiturate/picrotoxin site on the GABAA receptor, producing similar but distinct pharmacological effects [2]. Research indicates that this compound exhibits particularly high efficacy at GABAA receptors containing the α4 subunit, which may have implications for its seizure control properties [1].

At the molecular level, this compound enhances GABA-mediated chloride ion conductance across neuronal membranes, leading to membrane hyperpolarization and reduced neuronal excitability [1]. This mechanism underlies its potent anticonvulsant effects in eclamptic seizures. At micromolar concentrations, this compound potentiates GABAergic signaling, while at millimolar concentrations, it can directly activate GABAA receptors independent of GABA [1].

Neuroprotective Effects

Beyond its immediate anticonvulsant action, this compound demonstrates neuroprotective properties in various experimental models. Preclinical studies have shown that this compound reduces excitotoxic neuronal damage by inhibiting anoxia-induced glutamate efflux and modulating calcium entry into neuronal tissues [1] [3]. The drug has demonstrated significant histological neuroprotection in models of global and focal cerebral ischemia, with protective effects lasting up to 90 days post-insult in animal studies [1].

The proposed neuroprotective mechanism involves enhancement of GABAergic inhibition to counteract glutamate-mediated excitotoxicity, a pathological process implicated in eclamptic brain damage. Additionally, some evidence suggests this compound may modulate glutamate transporter function, further limiting excitotoxic damage [1]. These multiple mechanisms of action position this compound as both an acute anticonvulsant and potential neuroprotectant in the management of eclampsia and severe pre-eclampsia.

Table 1: this compound's Mechanisms of Action in Eclampsia Management

| Mechanism | Biological Effect | Clinical Relevance |

|---|---|---|

| GABAA receptor potentiation | Enhanced chloride conductance, neuronal hyperpolarization | Rapid seizure control, sedation |

| Glutamate release inhibition | Reduced excitatory neurotransmission | Neuroprotection, prevention of excitotoxic damage |

| Calcium entry modulation | Attenuation of intracellular calcium overload | Cellular protection against ischemic injury |

| Direct GABAA receptor activation (at high concentrations) | GABA-mimetic effects independent of endogenous GABA | Augmented anticonvulsant activity |

Signaling Pathway in Eclamptic Seizure Control

The following diagram illustrates this compound's mechanism in controlling eclamptic seizures:

Diagram Title: this compound's Mechanism in Eclampsia Management

Clinical Evidence and Efficacy

Comparative Studies in Eclampsia Management

Clinical studies from the 1980s demonstrated that this compound represents an effective therapeutic option for controlling convulsions in eclampsia and severe pre-eclampsia. A comprehensive review published in 1986 compared this compound with magnesium sulphate and benzodiazepines, finding all three agents to be rapidly acting and effective in controlling eclamptic convulsions [4]. The review noted distinct pharmacokinetic advantages with this compound, specifically that respiratory depression in the fetus was shorter-lived compared to the other treatments [4]. This characteristic makes this compound particularly valuable in situations where fetal compromise is a concern.

A German review from 1989 further elaborated on the comparative efficacy of various anticonvulsant regimens for pre-eclampsia and eclampsia [5]. The authors confirmed that parenterally administered magnesium sulphate represents a reliable and effective treatment but noted that benzodiazepines were not recommended for prolonged medication due to several side effects in newborns, particularly premature infants [5]. This compound was identified as having good clinical acceptance, though the authors highlighted that clinical experience was more limited compared to magnesium sulphate [5]. This study also provided important insights into the therapeutic concentrations of magnesium sulphate (1.3-4.0 mmol/l), contextualizing this compound's place within the anticonvulsant arsenal for eclampsia management.

Clinical Experience and Long-term Use

The clinical utility of this compound in eclampsia management is further supported by long-term treatment experiences. A study documenting the use of chlormethiazole (Heminevrin) over a 10-year period for eclampsia and severe pre-eclampsia demonstrated its sustained effectiveness in clinical practice [6]. Though the abstract was brief, the publication title itself indicates substantial clinical experience supporting its use across a significant timeframe and patient population.

The sedative properties of this compound provide additional benefits in managing agitated or restless patients with severe pre-eclampsia, contributing to overall clinical stabilization. This dual functionality as both an anticonvulsant and sedative makes it particularly useful in the comprehensive management of severe disease manifestations [7] [8]. Clinical experience suggests that the drug is especially valuable when patients require both seizure protection and calming effects, reducing the need for multiple pharmacological agents.

Table 2: Comparative Efficacy of Anticonvulsants in Eclampsia Management

| Anticonvulsant | Efficacy in Seizure Control | Onset of Action | Fetal Side Effects | Clinical Experience |

|---|---|---|---|---|

| This compound | Effective [4] | Rapid [4] | Shorter-lived respiratory depression [4] | Limited but positive [5] |

| Magnesium Sulphate | Reliable and effective [5] | Rapid [5] | Side effects in premature infants [5] | Extensive |

| Benzodiazepines | Effective [4] | Rapid [4] | Not recommended for prolonged use [5] | Extensive |

Dosing and Administration Protocols

Intravenous Administration for Acute Seizure Control

For patients with active eclamptic seizures or impending seizures in severe pre-eclampsia, intravenous administration provides rapid therapeutic effects. The recommended intravenous protocol involves administering 40-100 mL (equivalent to 320-800 mg) of a 0.8% this compound solution over approximately 10 minutes, with subsequent dose adjustments based on clinical response [1]. This loading dose should be followed by a maintenance infusion tailored to seizure control and sedation levels.

Special attention must be paid to the technical aspects of intravenous administration. This compound may be adsorbed onto plastics used in intravenous infusion bags and giving sets, potentially reacting with soft plastics [9]. Therefore, healthcare providers must strictly adhere to the drug manufacturer's advice regarding compatible infusion systems [9]. Additionally, resuscitation facilities must be immediately available during administration due to the risk of apnea and hypotension, with special care required in patients susceptible to cerebral or cardiac complications, particularly the elderly [9].

Oral Administration Protocols

For patients with severe pre-eclampsia requiring sedation or for step-down therapy after initial seizure control, oral administration provides an alternative route. The typical oral dosing regimen for agitation and restlessness in severe pre-eclampsia involves 1 capsule (192 mg this compound base) three times daily [8]. Alternatively, the syrup formulation (31.5 mg/mL) can be administered at a dose of 5 mL three times daily [8].

When used for alcohol withdrawal syndrome in pregnant patients with pre-eclampsia—a complex clinical scenario—the dosing regimen typically involves 9-12 capsules (or equivalent syrup) divided into 3 or 4 doses on the first day, with gradual reduction over the following 5 days [8]. Importantly, treatment should not exceed 9 days due to the risk of dependence development [8]. This relatively short treatment duration aligns well with the typical course of management for eclampsia and severe pre-eclampsia, which usually resolves following delivery.

Special Population Considerations

Renal or hepatic impairment necessitates dose reduction, though specific guidelines are not provided in the literature [8]. In elderly patients, who may be more sensitive to sedative effects, lower initial doses should be considered with careful titration based on response. This compound is contraindicated in patients with acute pulmonary insufficiency and should be used with extreme caution in those with chronic pulmonary insufficiency, cardiac or respiratory disease [8].

For obstetric use specifically, this compound is not recommended for use in pregnancy except in pre-eclamptic toxemia [9]. The drug crosses the placenta and is distributed into breast milk, so it should be avoided in lactating mothers whenever possible [9]. These considerations are particularly important when managing pre-eclampsia and eclampsia, where both maternal and fetal wellbeing must be balanced.

Table 3: this compound Dosing Protocols for Eclampsia and Pre-eclampsia

| Clinical Scenario | Route | Dosing Regimen | Duration | Special Considerations |

|---|---|---|---|---|

| Active Eclamptic Seizures | Intravenous | 40-100 mL (320-800 mg) of 0.8% solution over 10 min, then adjust [1] | Until seizure control | Requires resuscitation equipment; monitor for respiratory depression |

| Severe Pre-eclampsia with Agitation | Oral | 1 capsule (192 mg) tid or 5 mL syrup tid [8] | Individualized | Monitor sedation levels; avoid in pulmonary insufficiency |

| Step-down Therapy Post-Seizure | Oral | 1-2 capsules at bedtime or 5-10 mL syrup [8] | Short-term | Do not exceed 9 days; taper gradually |

Safety Profile and Adverse Effects

Maternal Adverse Effects

The most frequently reported adverse effect of this compound is dose-related sedation, which in clinical trials for acute stroke led to treatment withdrawal in 15.6% of patients [1]. This sedative effect, while potentially therapeutic in agitated patients, can become excessive and problematic, particularly in the postpartum period when maternal-infant bonding is important. Other common adverse effects include nasal irritation and sneezing (especially in younger patients), conjunctival irritation, and headache [9] [8].

More serious adverse effects include respiratory depression, which can be profound when this compound is combined with other central nervous system depressants such as alcohol or benzodiazepines [9] [2]. Significant hypotension may occur, particularly with intravenous administration, requiring careful monitoring of blood pressure—a particularly important consideration in pre-eclamptic patients who may already have hemodynamic instability [9]. Additionally, phlebitis has been reported after intravenous use [9].

Fetal and Neonatal Considerations

This compound use in pregnancy requires careful risk-benefit analysis, particularly in pre-eclampsia and eclampsia where untreated disease poses significant threats to both mother and fetus. While the drug crosses the placenta, studies comparing it to other anticonvulsants found that respiratory depression in the fetus was shorter-lived with this compound than with magnesium sulphate or benzodiazepines [4]. This pharmacological property may offer advantages in clinical scenarios where fetal compromise is a concern.

In neonates, particularly premature infants, this compound may cause CNS depression and respiratory effects, though these are generally less pronounced than with benzodiazepines [5]. The drug is excreted in breast milk, and should generally be avoided in lactating mothers whenever possible [9]. When this compound must be used in the peripartum period, neonatal monitoring for signs of sedation, respiratory depression, and feeding difficulties is recommended.

Monitoring and Overdose Management

Close monitoring of respiratory function, urinary output, and level of consciousness is essential during this compound therapy [5] [8]. The patellar reflex should be regularly assessed as its absence may indicate neurological toxicity [5]. In cases of suspected overdose, manifestations may include coma, respiratory depression, hypotension, and hypothermia [8].

Management of overdose is primarily supportive, with particular attention to maintaining airway patency—endotracheal intubation may be required if the patient is unconscious [8]. Administration of activated charcoal may be beneficial if presented within 1 hour of ingestion [8]. Unlike benzodiazepine overdose, this compound overdose cannot be reversed with flumazenil, as the drug acts at a different receptor site [2]. This necessitates careful dose titration and vigilant monitoring during administration.

Contemporary Status and Research Directions

Current Place in Therapy

While magnesium sulphate has emerged as the first-line agent for eclampsia prevention and treatment in many guidelines, this compound remains a valuable alternative in specific clinical scenarios. The World Health Organization and other international bodies have endorsed magnesium sulphate as the preferred agent based on extensive trial evidence, yet this compound offers a therapeutic option when magnesium sulphate is contraindicated or poorly tolerated.

The drug continues to be used particularly for its sedative and anticonvulsant properties in elderly patients and for alcohol withdrawal syndrome in certain regions [7] [1]. In the specific context of pre-eclampsia and eclampsia, its use has declined but not disappeared, maintained as an alternative for refractory cases or when specific pharmacological properties are desired. The risk-benefit profile must be carefully considered for each patient, weighing this compound's efficacy against its potentially serious adverse effects.

Neuroprotective Research and Future Directions

Despite mixed results in clinical trials for stroke, research into this compound's neuroprotective mechanisms continues to inform drug development. The this compound Acute Stroke Study (CLASS), a randomized, placebo-controlled trial involving 1353 patients treated within 12 hours of stroke onset, revealed only a nonsignificant 1.2% difference favoring this compound in achieving functional independence in the overall population [1]. However, subgroup analyses identified a significant beneficial effect in patients with severe baseline neurological deficits and those with total anterior circulation stroke, with 40.8% of this compound-treated patients achieving relative functional independence compared to 29.8% of placebo-treated patients [1].

Recent research has focused on developing novel analogues of this compound that retain neuroprotective properties while potentially offering improved safety profiles. A 2013 study investigated methiazole (MZ) analogues derived from this compound, finding that neuroprotection against various insults was retained even with substantial chemical modification [3]. These compounds represent brain-bioavailable chemical probes that may help refine neuroprotective mechanisms for potential application in neurodegenerative disorders, though their relevance to eclampsia management remains exploratory [3].

Conclusion

This compound represents a historically important agent in the management of eclampsia and severe pre-eclampsia, with demonstrated efficacy in controlling convulsions and providing sedation. Its unique pharmacological profile, including effects on both GABAergic and glutamatergic systems, provides a dual mechanism of anticonvulsant and neuroprotective action. While its use has declined with the emergence of magnesium sulphate as a first-line agent, it remains a valuable therapeutic option in specific clinical circumstances.

The safe use of this compound requires vigilant monitoring for respiratory depression and other adverse effects, particularly when administered intravenously. Contemporary research continues to explore its neuroprotective mechanisms through analogue development, potentially informing future therapeutic approaches for cerebral disorders. For researchers and clinicians, understanding this compound's properties, evidence base, and protocols ensures appropriate application in complex clinical scenarios where alternative agents may be suboptimal or contraindicated.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. Novel analogues of chlormethiazole are neuroprotective in ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical experiences and a review of chlormethiazole in the ... [pubmed.ncbi.nlm.nih.gov]

- 5. [New Aspects of Anticonvulsive Therapy in Severe Pre- ... [pubmed.ncbi.nlm.nih.gov]

- 6. Eclampsia and Severe Cases of Pre- ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. This compound: Uses, Dosage, Side Effects and More [mims.com]

- 9. This compound - an overview [sciencedirect.com]

Comprehensive Application Notes and Protocol for Clomethiazole Intravenous Infusion

Introduction and Mechanism of Action